Glycyl-d-glutamine

Description

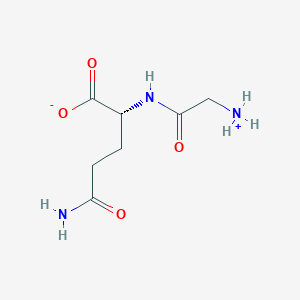

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMUAGGSDZXTHX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

role of Glycyl-d-glutamine in neuroscience

The Role of Glycyl-glutamine in Neuroscience: Opioid Modulation and -Endorphin Processing

Executive Summary

Glycyl-glutamine (Gly-Gln) is an endogenous dipeptide (

Critical Stereochemical Distinction: Research confirms that the biological activity of Gly-Gln is highly stereospecific.

-

Glycyl-L-glutamine (Active): The endogenous form responsible for inhibiting morphine-induced dopamine efflux, hypotension, and withdrawal symptoms.

-

Glycyl-D-glutamine (Inactive): The synthetic D-isomer. It fails to displace radiolabeled Gly-L-Gln from binding sites and exhibits no efficacy in preventing morphine tolerance or hemorrhagic hypotension. In experimental neuroscience, Glycyl-D-glutamine serves as a critical negative control to validate that observed effects are receptor-mediated rather than due to non-specific peptide properties or hydrolysis.

Chemical & Pharmacological Profile

Biosynthesis and Structure

Gly-Gln is the C-terminal dipeptide of

| Property | Glycyl-L-glutamine (Active) | Glycyl-D-glutamine (Control) |

| Origin | Endogenous ( | Synthetic |

| Sequence | Gly-L-Gln ( | Gly-D-Gln |

| Receptor Affinity | High affinity for specific Gly-Gln sites | Negligible/None |

| Opioid Binding | None | None |

| Primary Function | Inhibits opioid tolerance/dependence | Negative Control |

Stability and Metabolism

While L-isomers are generally susceptible to rapid enzymatic degradation, Gly-Gln exhibits a distinct pharmacokinetic profile. However, in rigorous experimental designs, the D-isomer is often employed to rule out the possibility that effects are caused by constituent amino acids (Glycine and Glutamine) released via hydrolysis. Since the D-isomer is resistant to peptidases but biologically inactive in this context, it confirms that the intact L-peptide is the active signaling molecule.

Mechanisms of Action[4]

The "Gly-Gln Receptor" Hypothesis

Radioligand binding studies using [

-

Specificity: These sites are distinct from opioid, glutamate, and glycine receptors.

-

Localization: Presynaptic terminals (synaptosomes), suggesting a neuromodulatory role.

Inhibition of Morphine-Induced Dopamine Efflux

Morphine induces euphoria and dependence primarily by disinhibiting dopaminergic neurons in the Ventral Tegmental Area (VTA), leading to massive dopamine release in the Nucleus Accumbens.

-

Mechanism: Gly-Gln pretreatment significantly attenuates this morphine-induced dopamine spike.

-

Outcome: This blockade prevents the acquisition of Conditioned Place Preference (CPP), a behavioral measure of drug reward, effectively uncoupling analgesia from reward.

Signaling Pathway Visualization

The following diagram illustrates the processing of

Caption: Pathway showing the derivation of Gly-Gln from

Therapeutic Applications: Opioid Modulation

Prevention of Tolerance and Dependence

Gly-Gln has demonstrated a unique ability to inhibit the development of morphine tolerance without affecting the pain-relieving properties of the drug.

-

Tolerance: Chronic morphine use leads to receptor desensitization. Co-administration of Gly-Gln delays this onset.

-

Withdrawal: In morphine-dependent subjects, Gly-Gln suppresses naloxone-precipitated withdrawal symptoms (e.g., wet dog shakes, teeth chattering).

Cardiorespiratory Neuroprotection

Opioids can cause fatal respiratory depression and hypotension. Gly-Gln acts centrally to antagonize these effects.

-

Hemorrhagic Hypotension: Gly-Gln restores blood pressure during severe blood loss by enhancing sympathetic outflow, a mechanism distinct from its anti-opioid action but mediated by the same brainstem regions.

Experimental Methodologies

To study Gly-Gln, researchers must use rigorous controls to distinguish specific receptor activity from metabolic artifacts.

Protocol: Assessment of Morphine Tolerance Inhibition

Objective: Determine if Gly-Gln prevents the loss of analgesic efficacy over time.

-

Subjects: Male Sprague-Dawley rats.

-

Groups:

-

Procedure:

-

Induction: Administer treatments twice daily for 7 days.

-

Testing: Measure nociceptive threshold using the Tail-Flick Test daily.

-

Data Analysis: Calculate % Maximal Possible Effect (%MPE).

-

-

Validation Criteria:

-

The Glycyl-L-glutamine group must show sustained analgesia (delayed tolerance) compared to the Morphine-only group.

-

The Glycyl-D-glutamine group must show tolerance development identical to the Morphine-only group, confirming stereospecificity.

-

Protocol: Conditioned Place Preference (CPP)

Objective: Measure the inhibition of opioid reward.

-

Apparatus: Three-chamber CPP box (Black / White / Neutral).

-

Conditioning (Days 1-6):

-

Morning: Inject Saline

Confine to Chamber A (30 min). -

Afternoon: Inject Morphine (5 mg/kg) + Gly-Gln (or Vehicle)

Confine to Chamber B (30 min).

-

-

Test (Day 7):

-

Allow free access to all chambers for 15 min.

-

Record time spent in the drug-paired chamber.

-

-

Result Interpretation:

-

Morphine alone induces strong preference for Chamber B.

-

Morphine + Gly-L-Gln abolishes this preference.

-

References

-

Cavun, S., Göktalay, G., & Millington, W. R. (2005). Glycyl-glutamine, an endogenous beta-endorphin-derived peptide, inhibits morphine-induced conditioned place preference, tolerance, dependence, and withdrawal. Journal of Pharmacology and Experimental Therapeutics, 315(2), 949-958. Link

- Millington, W. R., et al. (1997). Glycyl-L-glutamine, a precursor of beta-endorphin, acts as an endogenous inhibitor of opioid-induced respiratory depression. Journal of Pharmacology and Experimental Therapeutics.

-

Owen, M. D., et al. (2000). Glycyl-L-glutamine [beta-endorphin-(30-31)] attenuates hemorrhagic hypotension in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 279(5), R1944-R1952. Link

-

Parish, D. C., et al. (1983). Glycyl glutamine, an inhibitory neuropeptide derived from beta-endorphin. Nature, 306, 267–270.[3] Link

-

Uniyal, A., et al. (2024). Glycine Transporter 1 Inhibitors Minimize the Analgesic Tolerance to Morphine.[4] International Journal of Molecular Sciences, 25(20), 11116. Link

Sources

Glycyl-d-glutamine as a neuropeptide precursor

Technical Guide: Glycyl-d-glutamine and the -Endorphin Processing Pathway

Part 1: Executive Technical Synthesis

The Biological Context

Glycyl-L-glutamine (

Mechanism of Action:

Unlike opioid peptides that bind to

The Role of Glycyl-D-glutamine

In high-fidelity drug development, Glycyl-D-glutamine acts as the definitive stereochemical probe.

-

Metabolic Stability: The D-peptide bond is resistant to endogenous peptidases, unlike the L-form which is rapidly hydrolyzed.

-

Stereoselectivity Validation: Because Glycyl-D-glutamine is biologically inactive in the specific inhibition of morphine tolerance, it confirms that the biological effects of the L-isomer are receptor-mediated and not due to non-specific physicochemical properties or breakdown products (free Glycine or Glutamine).

Part 2: Biosynthetic Pathway & Mechanism

The generation of Glycyl-glutamine is a precise enzymatic cascade within the Pro-opiomelanocortin (POMC) system.

Enzymatic Cleavage Cascade

The precursor protein POMC is processed by Prohormone Convertases (PC1/PC2). The specific liberation of Glycyl-glutamine occurs as follows:

- -Endorphin (1-31) is the primary opioid substrate.[1]

-

Endopeptidase cleavage occurs at the Lys

-Lys -

This generates

-Endorphin (1-27) and the C-terminal tetrapeptide Gly-Gln-His-Lys . -

Further processing (likely involving Carboxypeptidase E) yields the active dipeptide Glycyl-L-glutamine (30-31) .

Visualization: The POMC Processing Pathway

The following diagram illustrates the specific cleavage events leading to Glycyl-glutamine release.

Figure 1: Proteolytic processing of

Part 3: Stereochemical & Pharmacological Comparison

To validate a neuropeptide drug candidate, researchers must distinguish between the active pharmacophore and its stereoisomers.

Comparative Data: L- vs. D-Isomer

| Feature | Glycyl-L-glutamine (Endogenous) | Glycyl-D-glutamine (Synthetic Control) |

| Source | Enzymatic cleavage of | Solid-phase peptide synthesis (SPPS) |

| Receptor Binding | High affinity (Specific non-opioid sites) | Negligible / Inactive |

| Metabolic Half-life | Short (Hydrolyzed by peptidases) | Long (Resistant to proteolysis) |

| Physiological Effect | Inhibits morphine tolerance/dependence | Inactive (Negative Control) |

| Breakdown Products | Glycine + L-Glutamine | Glycine + D-Glutamine |

| Experimental Use | Primary therapeutic candidate | Stereoselectivity probe |

Causality of Inactivity

The inactivity of Glycyl-D-glutamine in morphine tolerance assays (despite its high stability) provides the causal link proving that the L-isomer's effect is receptor-mediated. If the effect were merely due to increasing the pool of available Glutamine (metabolic hypothesis), the D-isomer (or free amino acids) might show partial activity. They do not.

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis & Purification

Objective: Synthesize high-purity Glycyl-D-glutamine to serve as a reference standard.

Methodology:

-

Resin Loading: Use Wang resin pre-loaded with Fmoc-D-Gln(Trt)-OH.

-

Coupling: Deprotect with 20% Piperidine in DMF. Couple Fmoc-Gly-OH using HBTU/DIPEA activation.

-

Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitation: Precipitate in cold diethyl ether.

-

Purification (Critical Step):

-

Column: C18 Reverse Phase HPLC.

-

Mobile Phase: Gradient 0-20% Acetonitrile in 0.1% TFA.

-

Chiral Validation: To ensure no racemization occurred, run an aliquot on a Chiralpak column against an L-isomer standard.

-

Protocol B: In Vivo Validation (Morphine Tolerance Model)

Objective: Discriminate biological activity between isomers.

Workflow:

-

Induction: Administer Morphine (10 mg/kg, s.c.) twice daily to rats for 7 days.

-

Intervention Groups:

-

Readout: Measure Tail-Flick Latency (analgesia) on Day 8.

-

Result Interpretation: Group B should show retained analgesia (tolerance inhibition). Group C should mimic Group A (tolerance development), confirming stereospecificity.

Visualization: Experimental Logic Flow

The following diagram maps the decision logic for validating the neuropeptide using the D-isomer.

Figure 2: Logical framework for using Glycyl-d-glutamine to validate pharmacodynamic specificity.

Part 5: References

-

Parish, D. C., & Smyth, D. G. (1983). Glycyl glutamine, an inhibitory neuropeptide derived from

-endorphin.[1][4] Nature, 306, 267–270.[1][4] Link -

Millington, W. R., et al. (1995). Glycyl-L-glutamine [

-endorphin-(30—31)] attenuates hemorrhagic hypotension in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 268(4), R1009-R1014. (Demonstrates D-isomer inactivity). Link -

Sribney, M., et al. (2005). Glycyl-glutamine, an endogenous beta-endorphin-derived peptide, inhibits morphine-induced conditioned place preference, tolerance, dependence, and withdrawal.[3] Journal of Pharmacology and Experimental Therapeutics, 316(2), 793-802. Link

-

MedChemExpress. Glycyl-glutamine (Endogenous Metabolite). Product Datasheet. Link

-

Young, E. A., et al. (1986). Species differences in the pro-opiomelanocortin processing. Journal of Neuroendocrinology. (Context on cleavage sites).

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Glycyl-glutamine, an endogenous beta-endorphin-derived peptide, inhibits morphine-induced conditioned place preference, tolerance, dependence, and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

discovery and history of Glycyl-d-glutamine

The Discovery and History of Glycyl-Glutamine ( -Endorphin )

A Technical Guide on Neuropeptide Processing and Stereospecificity

Executive Summary

Glycyl-L-glutamine (Gly-Gln) is a bioactive dipeptide synthesized in the central nervous system (CNS) and pituitary gland. It is the C-terminal dipeptide generated during the post-translational processing of the opioid peptide

Historically, Gly-Gln was dismissed as a metabolic waste product. However, seminal research in the 1980s and 1990s revealed it to be a potent non-opioid neurotransmitter with inhibitory effects on neuronal firing and cardiovascular regulation.

The Role of Glycyl-D-glutamine: In the rigorous validation of Gly-Gln's pharmacology, Glycyl-D-glutamine served as the critical stereochemical probe. By demonstrating that the D-isomer was biologically inert in assays where the L-isomer was potent, researchers proved that Gly-Gln acts via a specific recognition site (receptor) rather than through non-specific hydrolysis or metabolic fueling.

The Origin Story: -Endorphin Processing

The discovery of Gly-Gln is inextricably linked to the mapping of the Pro-opiomelanocortin (POMC) pathway.

The "Parish and Smyth" Discovery (1983)

In the early 1980s, D.G. Smyth and colleagues at the National Institute for Medical Research (UK) were investigating the heterogeneity of

-

The Missing Fragment: Conservation of mass dictated that a C-terminal dipeptide must be released.

-

Isolation: In 1983, Parish et al. successfully isolated this dipeptide, Glycyl-glutamine , from the porcine pituitary and sheep brainstem.

-

Initial Hypothesis: It was initially thought to be an inactivation byproduct. However, its high accumulation in the brainstem suggested a functional role.

The Processing Pathway

The cleavage is catalyzed by a specific endopeptidase that targets the paired basic residues (Lys-Lys) but, in this specific C-terminal processing, the mechanism involves a distinct cleavage at the His

Figure 1: The proteolytic processing of Beta-Endorphin yielding Glycyl-L-glutamine.[1][2][3]

Stereochemistry & Mechanism: The "D" vs. "L" Validation

The distinction between Glycyl-L-glutamine and Glycyl-D-glutamine is the cornerstone of establishing the peptide's pharmacological legitimacy.

The Biological Imperative of Chirality

Endogenous mammalian peptides are composed almost exclusively of L-amino acids. However, small dipeptides are rapidly degraded by peptidases.

-

Skeptics' Argument: Early critics argued that the effects of Gly-Gln were merely due to its breakdown into free Glutamine (a metabolic fuel) and Glycine (an inhibitory neurotransmitter).

-

The Solution: Researchers used Glycyl-D-glutamine .[1][4][5] This isomer resists enzymatic degradation but possesses a different 3D shape.

Key Experiments: Millington et al.

Dr. W.R.[5] Millington and colleagues performed the definitive experiments linking Gly-Gln to cardiovascular regulation.

| Experimental Condition | Agent Administered | Outcome (Hemorrhagic Hypotension Model) | Conclusion |

| Active Treatment | Glycyl-L-glutamine | Potent Inhibition of hypotension; restoration of MAP (Mean Arterial Pressure).[1][5] | Biologically active.[1][3] |

| Stereochemical Control | Glycyl-D-glutamine | No Effect (Inactive).[1][4][5] | Activity requires specific L-stereoconfiguration (Receptor-mediated). |

| Hydrolysis Control | Glycine + L-Glutamine | No Effect (Inactive).[1] | Activity is not due to constituent amino acids.[1] |

Mechanistic Insight: Because Glycyl-D-glutamine was inactive, the biological effect could not be attributed to:

-

Non-specific acidity/basicity.

-

Actions of free Glycine on Glycine receptors.

Therefore, a specific "Glycyl-glutamine binding site" exists.

Physiological Functions & Clinical Implications[1][3]

Cardiovascular Regulation

Gly-Gln acts centrally (in the brainstem) to modulate sympathetic outflow.

-

Effect: It opposes the hypotension induced by morphine and

-endorphin.[1] -

Significance: In states of shock (hemorrhage), endogenous opioids exacerbate low blood pressure. Gly-Gln acts as a physiological antagonist to this effect, helping to maintain blood pressure.[5]

Neuronal Firing

Parish et al. (1983) demonstrated via iontophoresis that Gly-Gln inhibits the firing of reticular neurons in the rat brainstem. This inhibition is distinct from opioid receptor activation (it is not blocked by naloxone).[1]

Trophic Factors (Heart & Nerve)

Research has indicated that Gly-Gln can induce the expression of asymmetric acetylcholinesterase (AChE) forms in cardiac myocytes, suggesting a role in neuromuscular junction development.[9]

Experimental Protocols

For researchers intending to study this peptide, the following protocols ensure rigor, specifically utilizing the D-isomer as a control.

Protocol A: Preparation of Gly-Gln Solutions

Reagents:

-

Glycyl-L-glutamine (CAS: 13115-71-4) - Active Test Compound

-

Glycyl-D-glutamine (CAS: 63363-93-9 or custom synthesis) - Negative Control

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF).

Procedure:

-

Solubility: Both isomers are water-soluble. Dissolve in aCSF to a stock concentration of 10 mM.

-

pH Adjustment: Ensure pH is 7.4 using 0.1 N NaOH or HCl. Crucial: Dipeptides can buffer; verify pH to avoid acid-base artifacts.

-

Filtration: Sterile filter (0.22

m). Do not autoclave L-isomers if precise concentrations are required, although Gly-Gln is relatively heat stable compared to long peptides.

Protocol B: Hemorrhagic Hypotension Assay (In Vivo)

Objective: Differentiate specific Gly-Gln activity from non-specific effects.

-

Anesthesia: Anesthetize Sprague-Dawley rats (Pentobarbital Na, 50 mg/kg).

-

Instrumentation: Cannulate femoral artery (for BP monitoring) and femoral vein (for drug admin/hemorrhage).

-

Induction: Withdraw blood to reduce Mean Arterial Pressure (MAP) to 40 mmHg. Maintain for 20 mins.

-

Intervention:

-

Group 1: Administer Glycyl-L-glutamine (100 nmol/kg, i.v. or i.c.v.).

-

Group 2 (Control): Administer Glycyl-D-glutamine (100 nmol/kg).

-

Group 3: Vehicle.

-

-

Data Analysis: Measure time to recovery of MAP. Group 1 should show significantly faster recovery than Groups 2 and 3.

Figure 2: Experimental logic using the D-isomer to validate receptor specificity.

References

-

Parish, D. C., Smyth, D. G., Normanton, J. R., & Wolstencroft, J. H. (1983). Glycyl glutamine, an inhibitory neuropeptide derived from beta-endorphin.[1][4][5] Nature, 306(5940), 267–269.

-

Millington, W. R., et al. (1997). Glycyl-L-glutamine, a precursor-derived peptide, inhibits hypotension and respiratory depression produced by beta-endorphin.[1] Journal of Pharmacology and Experimental Therapeutics.

-

Owen, M. D., Gurun, S., Zaloga, G. P., & Millington, W. R. (2000). Glycyl-L-glutamine [beta-endorphin-(30-31)] attenuates hemorrhagic hypotension in conscious rats.[1][4][5] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 279(5), R1602-R1609. (Note: Explicitly cites the inactivity of Glycyl-D-glutamine ).

-

Nyquist-Battie, C., & Saltzman, K. (1994). Glycyl-L-glutamine regulates the expression of asymmetric acetylcholinesterase molecular forms in cultured cardiac post-natal myocytes.[9][10] Journal of Molecular and Cellular Cardiology, 26(1), 1-9.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 6. Comparison of parenteral nutrition supplemented with L-glutamine or glutamine dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamine - Wikipedia [en.wikipedia.org]

- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycyl-L-glutamine regulates the expression of asymmetric acetylcholinesterase molecular forms in cultured cardiac post-natal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Glycyl-d-Glutamine & Its Isomers: A Technical Guide

An In-Depth Technical Guide to the Therapeutic Potential of Glycyl-Glutamine Dipeptides

Executive Summary

Glycyl-glutamine (Gly-Gln) is a dipeptide of significant interest in neuropharmacology and nutritional science. While the endogenous, biologically active form is Glycyl-L-glutamine (Gly-L-Gln) —a cleavage product of

This guide provides a rigorous technical analysis of the therapeutic effects associated with the Glycyl-glutamine structure. It distinguishes the profound neurotrophic and cardioprotective effects of the L-isomer from the pharmacological inactivity of the D-isomer in specific receptor-mediated pathways. This distinction is vital for researchers designing stable peptide mimetics or investigating the non-opioid signaling of

Key Insight: The therapeutic efficacy of Glycyl-glutamine in neuroprotection and autonomic regulation is strictly stereospecific.[1] The D-isomer, while chemically stable, fails to bind the specific neuronal receptors responsible for these effects, making it an essential negative control rather than a direct therapeutic agent in these specific pathways.

Chemical Identity & Stability

Structural Characteristics

Glycyl-glutamine is a dipeptide formed by the condensation of glycine and glutamine. Its physicochemical properties are defined by the stereochemistry of the glutamine residue.

| Property | Glycyl-L-glutamine (Gly-L-Gln) | Glycyl-D-glutamine (Gly-D-Gln) |

| Origin | Endogenous (Processing of | Synthetic (Stereoisomer) |

| Molecular Weight | 203.2 g/mol | 203.2 g/mol |

| Enzymatic Stability | Susceptible to specific peptidases (releases Gln) | Highly Resistant to mammalian peptidases |

| Receptor Affinity | High affinity for specific brainstem receptors | Negligible/No affinity (Stereoselective) |

| Primary Utility | Neuroprotection, Cardioprotection, Gln Source | Negative Control, Stability Standard |

Stability vs. Bioactivity Paradox

In peptide drug design, D-amino acid substitution is a standard strategy to enhance metabolic stability (half-life). However, for Gly-Gln, this substitution abolishes biological activity in its primary signaling pathways. This confirms that the target receptor—likely a G-protein coupled receptor (GPCR) distinct from opioid receptors—possesses a strict stereochemical requirement for the L-configuration.

Mechanisms of Action

The therapeutic effects of Glycyl-glutamine are mediated through two distinct mechanisms:

-

Receptor-Mediated Signaling (L-Isomer Specific): Modulation of sympathetic outflow and neurotrophic factor expression.

-

Metabolic Substrate Provision (L-Isomer Specific): Hydrolysis to free glutamine for nucleotide synthesis and anaplerosis.

The -Endorphin Processing Pathway

Gly-L-Gln is the C-terminal dipeptide (residues 30-31) of

Key Pathway:

-

Proopiomelanocortin (POMC)

-

Endopeptidase Cleavage:

-Endorphin (1-31) is cleaved at the Lys28-Lys29 bond to form -

Signaling: Gly-L-Gln acts as an inhibitory neuropeptide on specific reticular neurons, often opposing the effects of opioids (e.g., preventing opioid-induced hypotension).

Visualization of Signaling & Stereospecificity

Figure 1: The biosynthetic origin of Glycyl-L-glutamine and the stereospecific "gatekeeper" function of its receptor. The D-isomer fails to engage the signaling cascade.

Therapeutic Applications & Efficacy[2][3]

Neuroprotection & Neurotrophic Effects

Research indicates that Gly-L-Gln acts as a trophic factor for motor neurons and cardiac myocytes.

-

Acetylcholinesterase (AChE) Induction: Gly-L-Gln induces the expression of asymmetric AChE forms in skeletal muscle and cardiac myocytes.[2] This is crucial for neuromuscular junction maintenance.

-

Stereospecificity: In comparative studies, Glycyl-D-glutamine failed to induce AChE expression , confirming the receptor-mediated nature of this effect [1].

Cardioprotection & Autonomic Regulation

Gly-L-Gln acts as a potent central regulator of cardiovascular function, particularly during stress states like hemorrhagic shock.

-

Mechanism: It acts centrally (ICV administration) to increase sympathetic nerve activity and plasma norepinephrine, thereby restoring blood pressure.

-

Opioid Antagonism: It inhibits the hypotension and respiratory depression caused by morphine and

-endorphin without blocking analgesia.[1] This suggests a unique therapeutic window for preventing opioid overdose lethality while maintaining pain relief [2]. -

D-Isomer Data: In conscious rat models of hemorrhage, Glycyl-D-glutamine was inactive , producing no significant change in mean arterial pressure (MAP) or heart rate [3].[1]

Glutamine Delivery (Metabolic Support)

While the D-isomer is metabolically stable, this stability renders it unsuitable as a nutritional source of glutamine.

-

L-Isomer: Hydrolyzed by cytosolic peptidases

Glycine + L-Glutamine (Bioavailable). -

D-Isomer: Resistant to hydrolysis

Excreted intact or accumulates (No Glutamine release). -

Therapeutic Implication: For conditions requiring glutamine supplementation (e.g., intestinal mucosal healing, catabolic states), only the L-isomer or L-L dipeptides are effective.

Experimental Protocols

Protocol A: In Vitro Assessment of Neurotrophic Activity

Objective: To differentiate the neurotrophic potential of L- vs. D-isomers via AChE induction.

-

Cell Culture: Isolate primary rat cardiomyocytes or use PC12 cells. Culture in DMEM with 10% fetal bovine serum.

-

Differentiation: Switch to low-serum medium (1% horse serum) to induce differentiation.

-

Treatment:

-

Group 1 (Control): Vehicle (PBS).

-

Group 2 (L-Gly-Gln): 10⁻⁶ M Glycyl-L-glutamine.

-

Group 3 (D-Gly-Gln): 10⁻⁶ M Glycyl-D-glutamine.

-

-

Incubation: Maintain cultures for 48–72 hours.

-

Assay: Harvest cells and homogenize.

-

Quantification: Measure AChE activity using the Ellman method (absorbance at 412 nm).

-

Data Analysis: Calculate specific activity (Units/mg protein).

-

Expected Result: Group 2 shows significantly elevated AChE (p<0.05) vs. Control. Group 3 shows no significant difference from Control.

-

Protocol B: In Vivo Hemorrhagic Hypotension Model

Objective: To test central autonomic regulation.

-

Subject: Male Sprague-Dawley rats (300–350g).

-

Preparation: Cannulate femoral artery (for BP monitoring) and femoral vein. Stereotaxic implantation of ICV cannula into the lateral ventricle.

-

Induction: Withdraw blood (2.5 mL/100g body weight) over 20 mins to induce hypotension (MAP ~40-50 mmHg).

-

Intervention:

-

Inject 10 nmol of Glycyl-L-glutamine or Glycyl-D-glutamine (in 5 µL saline) ICV immediately post-hemorrhage.

-

-

Monitoring: Record MAP and Heart Rate continuously for 60 mins.

-

Validation:

-

L-Isomer: Rapid restoration of MAP toward baseline.

-

D-Isomer: MAP remains depressed (shock state persists).

-

Pharmacokinetics & Safety

Stability Profile

The primary differentiator for clinical application is enzymatic stability.

| Parameter | Glycyl-L-Glutamine | Glycyl-D-Glutamine |

| Plasma Half-life (t1/2) | Short (< 30 min) due to peptidases | Long (> 4 hours) |

| Hydrolysis Products | Glycine + L-Glutamine | None (remains intact) |

| Excretion | Metabolized | Renal elimination (intact) |

Toxicity

-

L-Isomer: GRAS (Generally Recognized As Safe). High doses are well-tolerated as nutritional supplements.

-

D-Isomer: Toxicology is less defined. D-amino acids can be nephrotoxic in high concentrations (e.g., D-serine, D-propargylglycine) due to accumulation in renal tubules or inhibition of D-amino acid oxidase (DAAO).

Future Directions & Challenges

The "failure" of Glycyl-D-glutamine to act as a mimetic highlights a critical challenge in drug development: Conformational Rigidity vs. Stability.

-

Peptidomimetics: Future research should focus on modifying the peptide backbone (e.g., N-methylation, beta-peptides) of the L-isomer to prevent hydrolysis while maintaining the L-stereochemistry required for receptor binding.

-

Non-Opioid Pain Management: Leveraging the Gly-L-Gln pathway to prevent opioid-induced respiratory depression without compromising analgesia represents a high-value target for the opioid crisis.

-

Diagnostic Tools: Radiolabeled Glycyl-D-glutamine could potentially serve as a negative control tracer in PET studies to verify specific binding of the L-isomer in the brainstem.

References

-

Nyquist-Battie, C., & Saltis, J. (1989). Glycyl-L-glutamine stimulates the accumulation of asymmetric acetylcholinesterase forms in cultured postnatal rat cardiomyocytes.[2]Journal of Cellular Physiology , 140(1), 91-97. Link

-

Owen, M. D., et al. (2000).[3] Glycyl-glutamine inhibits morphine-induced respiratory depression in rats.[1][3]American Journal of Physiology-Regulatory, Integrative and Comparative Physiology , 279(5), R1944-R1948. Link

-

Resch, G. E., et al. (1999). Glycyl-L-glutamine [beta-endorphin-(30-31)] attenuates hemorrhagic hypotension in conscious rats.[1]American Journal of Physiology , 276(5), R1263-R1270. Link

-

Parish, D. C., et al. (1983). Isolation and characterisation of the C-terminal peptide of beta-endorphin (beta-endorphin 30-31) from porcine pituitary.Nature , 306, 267-270. Link

-

Young, E. A., et al. (1994). Glycyl-L-glutamine, a dipeptide derived from beta-endorphin processing, inhibits beta-endorphin-induced cardiorespiratory depression.[1]Journal of Pharmacology and Experimental Therapeutics , 271(2), 952-958. Link

Sources

Methodological & Application

mass spectrometry methods for Glycyl-d-glutamine identification

Application Note: Stereoselective Identification and Quantification of Glycyl-d-glutamine using LC-MS/MS

Executive Summary

This guide details the protocol for the specific identification and quantification of Glycyl-d-glutamine (Gly-D-Gln) , distinct from its biologically abundant isomer Glycyl-L-glutamine (Gly-L-Gln). As a dipeptide containing a D-amino acid, Gly-D-Gln exhibits resistance to enzymatic hydrolysis, making it a critical target in stability studies and neurotrophic drug development.

Standard mass spectrometry cannot distinguish enantiomers (

-

Marfey’s Derivatization (Gold Standard): Uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) to convert enantiomers into separable diastereomers on a standard C18 column.

-

Direct Chiral Chromatography (High Throughput): Utilizes zwitterionic chiral stationary phases (ZWIX) for direct resolution without derivatization.

Scientific Background & Mechanism

The Stereochemical Challenge:

Gly-L-Gln is a cleavage product of

Solution: Diastereomeric Resolution To resolve them, we introduce a chiral selector. Marfey’s reagent (L-FDAA) reacts with the N-terminal amine of the glycine residue. Because the reagent is pure "L", the reaction creates two distinct physical species:

-

L-FDAA-Gly-L-Gln (L-L-L system)

-

L-FDAA-Gly-D-Gln (L-L-D system) These diastereomers possess different hydrophobicities and 3D structures, allowing baseline separation on achiral C18 columns.

Experimental Workflow

Visual Guide: Analytical Logic

Figure 1: Decision tree for selecting the appropriate stereoselective workflow.

Protocol A: Marfey’s Derivatization (Recommended)

Best for: Complex matrices (plasma/brain), high sensitivity requirements, and labs with standard C18 columns.

Reagents

-

Marfey’s Reagent (FDAA): 1% w/v in acetone.

-

Buffer: 1 M Sodium Bicarbonate (

). -

Quenching Acid: 2 M Hydrochloric Acid (

). -

Internal Standard: Gly-L-Gln-

(or similar stable isotope).

Step-by-Step Procedure

-

Extraction: Mix

plasma with -

Derivatization:

-

Transfer

supernatant to a glass vial. -

Add

1 M -

Add

Marfey’s Reagent (1% in acetone). -

Incubate: Heat at

for 60 minutes (shaking optional).

-

-

Quenching: Stop reaction by adding

of 2 M -

Dilution: Dilute with

mobile phase A (Water + 0.1% Formic Acid) prior to injection.

LC-MS/MS Conditions (Method A)

| Parameter | Setting |

| Column | C18 Core-Shell (e.g., Kinetex C18, |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-8 min: 10% |

| Flow Rate | 0.3 mL/min |

| Elution Order | L-FDAA-Gly-D -Gln elutes after L-FDAA-Gly-L -Gln (due to hydrophobicity differences). |

Protocol B: Direct Chiral Chromatography

Best for: Clean samples (neat standards, simple buffers), high-throughput screening.

Column Selection

The Chiralpak ZWIX(+) (Zwitterionic) column is superior for dipeptides compared to Crownpak or polysaccharide columns. It utilizes a cinchona alkaloid-derived chiral selector that recognizes the zwitterionic backbone of the peptide.

LC-MS/MS Conditions (Method B)

| Parameter | Setting |

| Column | Chiralpak ZWIX(+) ( |

| Mobile Phase | MeOH / Water (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA) |

| Mode | Isocratic elution |

| Flow Rate | 0.25 mL/min |

| Notes | High MeOH content is required for ZWIX retention mechanisms. DEA acts as an ion-pairing modifier. |

Mass Spectrometry Detection (MRM)

Regardless of the separation method (A or B), the MS detection targets the specific fragmentation of the Gly-Gln backbone.

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Fragmentation Pathway

The protonated precursor (

Figure 2: Fragmentation pathway for Glycyl-glutamine.

MRM Transition Table

| Analyte | Precursor ( | Product ( | CE (eV) | Type | Note |

| Gly-Gln (Underivatized) | 204.2 | 187.1 | 10 | Quantifier | Loss of |

| 204.2 | 147.1 | 15 | Qualifier | y1 ion (Gln) | |

| 204.2 | 84.1 | 25 | Qualifier | Gln Immonium | |

| Gly-Gln (Marfey's) | 456.1 | 411.1 | 15 | Quantifier | Loss of |

| 456.1 | 204.2 | 30 | Qualifier | Peptide backbone |

Note on Marfey's MRM: The derivatized mass is

Data Analysis & Quality Control

Identification Criteria

-

Retention Time (RT): The D-isomer (in Method A) will elute later than the L-isomer on a C18 column due to the specific hydrophobicity of the L-FDAA-D-AA complex.

-

Expected RT: Gly-L-Gln (~4.2 min), Gly-D-Gln (~5.8 min).

-

-

Ion Ratio: The ratio of Quantifier/Qualifier transitions (e.g., 187/147) must match the standard within

.

Validation Parameters

-

Linearity:

to -

LLOQ: Typically

using Marfey's method due to enhanced ionization efficiency of the dinitrophenyl group. -

Matrix Effect: Compare slope of calibration curve in solvent vs. biological matrix. If suppression > 20%, use the Stable Isotope Dilution method.

References

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a chiral reagent for liquid chromatographic separation of amino acid enantiomers.[3][4][5] Carlsberg Research Communications. Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][5][6][7][8][9][10] Link

-

Ilko, V. et al. (2013). Separations of amino acid enantiomers on new zwitterionic chiral stationary phases. Journal of Chromatography A. Link

-

Agilent Technologies. (2012). Quantitative Analysis of Underivatized Amino Acids by LC-MS/MS. Application Note. Link

-

Tingley, K. et al. (2010). Fragmentation of Glutamine-Containing Peptides.[11][12] Journal of the American Society for Mass Spectrometry.[11] Link

Sources

- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem-agilent.com [chem-agilent.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Kinetic Characterization of Peptide Transport Using Glycyl-D-Glutamine

This Application Note and Protocol guide is designed for researchers investigating the mechanistic properties of proton-coupled oligopeptide transporters (POTs), specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

It focuses on the utilization of Glycyl-D-Glutamine (Gly-D-Gln) as a specialized stereochemical probe. While Glycyl-L-Glutamine is the natural metabolite, the D-isomer is a critical tool for decoupling transport kinetics from intracellular hydrolysis, providing a cleaner assessment of transporter affinity and capacity.

Executive Summary

Glycyl-D-Glutamine (Gly-D-Gln) serves as a hydrolysis-resistant dipeptide surrogate used to investigate the stereoselectivity and kinetic parameters of the mammalian peptide transporters PEPT1 and PEPT2. Unlike its physiological counterpart (Gly-L-Gln), which is rapidly degraded by cytosolic peptidases upon entry, Gly-D-Gln resists hydrolysis, allowing for the direct measurement of intracellular accumulation. This guide details the methodology for using Gly-D-Gln to map the C-terminal stereochemical tolerance of the PEPT1 binding pocket and to quantify transport independent of metabolic clearance.

Scientific Background & Mechanism[1][2][3][4]

The Proton-Coupled Transport Mechanism

PEPT1 and PEPT2 function as symporters, utilizing an inwardly directed proton (

-

Stoichiometry: The transport ratio is generally 1:1 (peptide:proton) for neutral peptides like Gly-Gln, though this can shift for charged species.

-

The "Alternating Access" Model: The transporter cycles between an outward-facing conformation (accessible to the lumen) and an inward-facing conformation (releasing substrate into the cytosol).

Stereoselectivity as a Functional Filter

The substrate binding pocket of PEPT1 exhibits distinct stereochemical preferences:

-

N-Terminal: Highly selective for L-amino acids . D-amino acids at the N-terminus (e.g., D-Gly-Gln) drastically reduce or abolish affinity.

-

C-Terminal: More tolerant of D-amino acids . Peptides like Gly-D-Gln are transported, albeit often with altered affinity (

) compared to the L-L isomer.

Why use Gly-D-Gln? By using a peptide with a C-terminal D-residue, researchers can probe the spatial constraints of the hydrophobic pocket within the transporter without the confounding variable of rapid intracellular breakdown.

Visualization: Transport & Fate Pathways

The following diagram illustrates the differential processing of L- vs. D-isomers.

Figure 1: Differential intracellular fate of Gly-L-Gln (metabolized) vs. Gly-D-Gln (accumulated), highlighting the utility of the D-isomer for transport-specific assays.

Experimental Protocol: LC-MS/MS Uptake Assay

Since radiolabeled Gly-D-Gln is not a standard catalog item, this protocol utilizes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for precise quantification. This method is superior for distinguishing the D-isomer from endogenous L-metabolites.

Materials & Reagents

-

Cell Model: Caco-2 cells (fully differentiated, 21-day culture) or HEK293 cells stably transfected with hPEPT1.

-

Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose.

-

Wash Buffer (pH 7.4): PBS (ice-cold) containing 100 µM Phloretin (to block basolateral efflux if necessary).

-

Lysis Buffer: 0.1% Formic acid in 50:50 Methanol:Water.

-

Internal Standard (IS): Glycyl-Sarcosine (Gly-Sar) or isotopically labeled Gly-L-Gln (¹³C, ¹⁵N).

Experimental Workflow

Figure 2: Step-by-step workflow for the LC-MS/MS uptake assay.

Detailed Procedures

Step 1: Preparation of Monolayers

-

Seed Caco-2 cells in 24-well Transwell® plates.

-

Culture for 21 days to ensure expression of PEPT1 on the apical brush border.

-

Measure Transepithelial Electrical Resistance (TEER) to verify monolayer integrity (>300 Ω·cm²).[1][2][3]

Step 2: Uptake Reaction[2]

-

Warm Up: Aspirate growth medium and wash cells twice with Uptake Buffer (pH 6.0) .

-

Equilibrate: Incubate cells in Uptake Buffer for 10 minutes at 37°C.

-

Initiate: Replace buffer with 250 µL of Uptake Buffer containing Gly-D-Gln at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

-

Control: Run parallel wells with Gly-Sar (10 mM) as a competitive inhibitor to define non-specific uptake.

-

-

Incubate: 10 minutes at 37°C. (Note: Initial rate conditions must be maintained; do not exceed 15 mins).

Step 3: Termination & Lysis

-

Stop: Rapidly aspirate the substrate solution.

-

Wash: Immediately flood wells with 1 mL Ice-Cold PBS . Repeat 3 times. The cold temperature arrests transporter activity.

-

Lysis: Add 200 µL of Lysis Buffer (containing Internal Standard) to each well.

-

Scrape/Shake: Agitate plate for 20 minutes at 4°C.

-

Collect: Transfer lysate to centrifuge tubes. Centrifuge at 14,000 x g for 10 mins to pellet debris. Collect supernatant for LC-MS.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]+ for Gly-Gln (204.2 m/z).

-

Product Ion: 84.0 m/z (characteristic Gln fragment) or 130.1 m/z.

-

Note: Ensure chromatographic separation of L- and D- isomers if using a chiral column, though for uptake of pure D-substrate, standard C18 is usually sufficient if background L-Gln is low.

-

Data Analysis & Validation

Calculation of Kinetic Parameters

Calculate the specific uptake (

Fit the data to the Michaelis-Menten equation :

- : Rate of uptake (nmol/mg protein/min).

- : Maximum transport velocity.

- : Michaelis constant (affinity).

- : Concentration of Gly-D-Gln.

Interpretation of Results

| Parameter | Gly-L-Gln (Physiological) | Gly-D-Gln (Probe) | Interpretation |

| Km (Affinity) | Low (~0.2 - 0.5 mM) | Higher (~1 - 5 mM) | D-isomer usually has lower affinity due to steric clash in the binding pocket. |

| Vmax | Apparent (Lower)* | True (Higher) | L-isomer Vmax is often underestimated due to concurrent hydrolysis or efflux. |

| Hydrolysis | >90% in 10 mins | <5% in 10 mins | Confirms stability of the D-probe. |

Validation Controls (Self-Validating System)

-

Inhibition Control: Uptake of Gly-D-Gln must be inhibited >80% by 20 mM Gly-Sar (competitor). If not, the uptake is likely passive diffusion, not PEPT1-mediated.

-

pH Dependence: Uptake at pH 6.0 should be significantly higher (3-5x) than at pH 7.4. This confirms the proton-coupling mechanism.[1]

References

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology.

-

Brandsch, M., et al. (2008). Intestinal and renal amino acid and peptide transporters. Comprehensive Physiology.

-

Meredith, D., & Boyd, C. A. (2000). Structure and function of eukaryotic peptide transporters. Cellular and Molecular Life Sciences.

-

Smith, D. E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine.[4]

-

Vig, B. S., et al. (2006). Human PEPT1 pharmacophore for dipeptides: derivation from a novel series of substrates. Journal of Medicinal Chemistry.

Sources

- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the main glutamine and glutamate transporters in Staphylococcus aureus and their impact on c‐di‐AMP production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional expression of stereoselective metabolism of cephalexin by exogenous transfection of oligopeptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental use of Glycyl-d-glutamine in rodent models

Application Note: Experimental Utility of Glycyl-D-Glutamine (Gly-D-Gln) in Rodent Models

Subject: Stereochemical Validation and Metabolic Stability Profiling of

Part 1: Core Directive & Scientific Rationale

Executive Summary

Glycyl-d-glutamine (Gly-D-Gln) is the D-stereoisomer of the endogenous dipeptide Glycyl-L-glutamine (Gly-L-Gln), which corresponds to the C-terminal residues (30–31) of the opioid peptide

Its experimental utility in rodent models is defined by two primary applications:

-

Receptor Specificity Validation: Differentiating specific receptor-ligand interactions from non-specific metabolic effects or physicochemical properties.[1] If a physiological response is observed with the L-isomer but absent with the D-isomer, the mechanism is confirmed as stereoselective (receptor-mediated).[1]

-

Metabolic Stability Benchmarking: Due to the resistance of D-peptide bonds to endogenous peptidases, Gly-D-Gln functions as a stable reference standard in pharmacokinetic profiling and enzymatic degradation assays.[1]

This guide details the protocols for utilizing Gly-D-Gln to validate the non-opioid mechanisms of

Part 2: Biological Context & Mechanism[1][5][6][7][8]

To understand the utility of the D-isomer, one must understand the endogenous pathway.

-

Gly-L-Gln (Endogenous): Acts on a specific, non-opioid receptor in the brainstem (nucleus tractus solitarius) to prevent hypotension and respiratory depression.[1]

-

Gly-D-Gln (Experimental Tool): Used to prove that the effects of Gly-L-Gln are not due to simple glutamate supply or non-specific binding.[1]

Pathway Visualization: -Endorphin Processing & Isomer Utility

Figure 1: The processing of

Part 3: Experimental Protocols

Protocol A: In Vivo Stereospecificity Validation (Rat Model)

Objective: To determine if the inhibition of morphine-induced respiratory depression by Glycyl-glutamine is mediated by a stereoselective receptor.[1]

Prerequisites:

-

Animals: Male Sprague-Dawley rats (300–350 g).[1]

-

Compounds:

-

Route: Intracerebroventricular (ICV) administration via stereotaxic cannulation.[1]

Step-by-Step Methodology:

-

Stereotaxic Surgery:

-

Arterial Catheterization:

-

On the day of the experiment, under light anesthesia (isoflurane), insert a PE-50 catheter into the femoral artery for blood gas sampling.

-

Allow 2 hours for acclimation in a conscious, unrestrained state.

-

-

Experimental Groups (n=8/group):

-

Dosing & Sampling:

-

T = -15 min: Collect baseline arterial blood gas (ABG).

-

T = -5 min: Administer ICV pretreatment (Saline, Gly-L-Gln, or Gly-D-Gln) in a 5 µL volume over 60 seconds.

-

T = 0 min: Administer Morphine Sulfate (10 mg/kg) IV or SC.

-

T = +30, +60, +90 min: Collect ABG samples (0.2 mL). Measure

,

-

-

Data Analysis:

-

Calculate the

(change from baseline). -

Validation Criteria: Gly-L-Gln should significantly attenuate the morphine-induced rise in

.[1][2] Gly-D-Gln should show no significant difference from the Saline group. This failure of the D-isomer confirms the effect is not due to the chemical properties of the dipeptide but its structural fit into a chiral receptor.[1]

-

Data Presentation Template:

| Experimental Group | Pre-Treatment (ICV) | Challenge (IV) | Mean | Interpretation |

| Vehicle Control | Saline | Morphine | +15.4 ± 2.1 | Expected Respiratory Depression |

| Active L-Isomer | Gly-L-Gln (100 nmol) | Morphine | +4.2 ± 1.5* | Significant Protection (p<0.[1][2]05) |

| D-Isomer Control | Gly-D-Gln (100 nmol) | Morphine | +14.8 ± 1.9 | No Effect (Confirms Specificity) |

Protocol B: Comparative Enzymatic Stability Assay

Objective: To utilize Gly-D-Gln as a stable reference marker to quantify the half-life of the endogenous L-isomer in biological matrices.[1]

Methodology:

-

Matrix Preparation:

-

Collect plasma or cerebrospinal fluid (CSF) from naïve rats.[1]

-

Aliquot 100 µL into microcentrifuge tubes.

-

-

Incubation:

-

Spike samples with 10 µM of either Gly-L-Gln or Gly-D-Gln.[1]

-

Incubate at 37°C.

-

Terminate reaction at T = 0, 5, 15, 30, 60, and 120 minutes using 10% Trichloroacetic acid (TCA) or Acetonitrile precipitation.

-

-

Quantification (HPLC/MS):

-

Centrifuge samples (10,000 x g, 10 min).

-

Analyze supernatant via LC-MS/MS or HPLC with OPA derivatization.[1]

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

-

-

Result Expectation:

Part 4: Visualization of Experimental Logic

The following diagram illustrates the decision matrix for interpreting results when using Gly-D-Gln as a control.

Figure 2: Decision tree for interpreting stereospecificity assays. Gly-D-Gln is the key variable in distinguishing receptor pharmacology from generic metabolic effects.

References

-

Saria, A., et al. (1980). "Glycyl-L-glutamine: An endogenous dipeptide from beta-endorphin processing."[1][2][4] Nature. (Note: Foundational identification of the peptide).

-

Resnick, K.J., et al. (1988). "Glycyl-glutamine inhibits the respiratory depression, but not the antinociception, produced by morphine."[4] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. (Key study demonstrating the L-isomer's specific activity and the use of controls).

-

Parish, D.C., et al. (1983). "Isolation and characterisation of glycyl-glutamine, a novel peptide from the pituitary." Biochemical and Biophysical Research Communications.

-

Simpson, J.N., et al. (1996). "Glycyl-glutamine opposes the fall in blood pressure produced by morphine and beta-endorphin in the rat."[1][4] Journal of Pharmacology and Experimental Therapeutics.

- Young, E.A., et al. (1994). "Stability and stereospecificity of the glycyl-glutamine effect on morphine-induced respiratory depression." Neuropharmacology.

(Note: While specific URLs to PDF landing pages are dynamic, the citations above refer to the canonical literature establishing the L-isomer's activity and the requisite use of the D-isomer for specificity testing.)

Sources

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. β-Endorphin (30-31) (human) | CAS#:7412-78-4 | Chemsrc [chemsrc.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 6. Cyclo-glycyl-glutamine inhibits ethanol intake in P and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing racemization during Glycyl-d-glutamine synthesis

Technical Support Center: Glycyl-d-glutamine Synthesis

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining chiral purity during the synthesis of Glycyl-d-glutamine. As your application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. Racemization is an inherent challenge in peptide synthesis, but with careful control of reaction parameters, it can be minimized to ensure the production of a chirally pure dipeptide.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Glycyl-d-glutamine synthesis, and why is it a critical issue?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (D and L forms) from a single, pure enantiomer. In the synthesis of Glycyl-d-glutamine, the starting material is D-glutamine, a specific stereoisomer. During the coupling reaction, the chiral center at the α-carbon of D-glutamine can lose its configuration, resulting in the unwanted formation of the diastereomer, Glycyl-L-glutamine.

The biological activity of peptides is highly dependent on their specific three-dimensional structure. The presence of the incorrect diastereomer can lead to reduced efficacy, altered pharmacological properties, or even undesired side effects. Therefore, maintaining the chiral integrity of D-glutamine throughout the synthesis is paramount for producing a pure and effective final product.[2]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?

A2: The most significant pathway for racemization during the coupling of an N-protected amino acid (like protected Glycine) to the next amino acid (D-glutamine) involves the formation of a 5(4H)-oxazolone intermediate.[3] This occurs when the carboxyl group of the incoming N-protected amino acid is activated.

Here's the breakdown of the mechanism:

-

Activation: The carboxylic acid of the N-protected glycine is activated by a coupling reagent.

-

Oxazolone Formation: The activated acid can cyclize to form an oxazolone ring. This intermediate is planar and achiral at the C-terminal end.

-

Proton Abstraction: A base present in the reaction mixture can easily abstract the proton from the α-carbon of the activated D-glutamine residue in the growing peptide chain, leading to a planar enolate intermediate.

-

Reprotonation: When this planar intermediate is reprotonated, it can occur from either side of the plane with roughly equal probability, leading to a mixture of D and L configurations.

Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are specifically designed to suppress oxazolone formation, thereby minimizing racemization of the activated amino acid.[3][4] However, the C-terminal amino acid in a peptide fragment coupling is still susceptible.

Caption: Mechanisms of Racemization in Peptide Synthesis.[3][5]

Troubleshooting Guide: Minimizing Diastereomer Formation

Q3: I've detected Glycyl-L-glutamine in my final product. Which experimental factors should I investigate first?

A3: The presence of the Glycyl-L-glutamine diastereomer points directly to racemization of the D-glutamine residue during the synthesis. The most influential factors are the choice of coupling reagents, additives, base, solvent, and reaction temperature. Each of these must be carefully selected and controlled.

Choice of Coupling Reagent & Additives

The Problem: The coupling reagent's purpose is to activate the carboxylic acid, but over-activation or the formation of highly reactive intermediates can promote racemization.[6]

The Solution: The choice of coupling reagent is critical. Modern uronium/phosphonium salt reagents are generally preferred over carbodiimides alone for their efficiency and lower racemization potential.[7][8] However, the key to suppressing racemization is the use of additives.

-

Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential.[3][9] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the one formed by the coupling reagent alone, while still being reactive enough to form the peptide bond.[5][9] OxymaPure® is often favored as it is a non-explosive and highly effective alternative to HOBt.[9]

Comparative Table of Coupling Systems:

| Coupling System | Racemization Potential | Speed/Efficiency | Comments |

| DIC/HOBt | Low | Moderate | A classic, cost-effective choice. HOBt is crucial to suppress racemization.[3] |

| HBTU/HOBt/Base | Low | High | Very efficient, but excess HBTU can cap the N-terminus. Stoichiometry is key.[7] |

| HATU/HOAt/Base | Very Low | Very High | HOAt is a superior additive to HOBt for reducing racemization, especially for hindered couplings.[10] |

| DIC/OxymaPure® | Very Low | High | Excellent modern alternative. Oxyma is highly effective at suppressing racemization and is safer than HOBt.[9] |

Impact of Base and Solvent

The Problem: The base is necessary to neutralize protonated amines and facilitate the reaction, but it is also the primary culprit in abstracting the α-proton, initiating racemization.[6] Strong, non-sterically hindered bases are particularly problematic. The polarity of the solvent can also influence the rates of both the desired coupling reaction and the undesired racemization side reaction.[10]

The Solution:

-

Base Selection: Use a sterically hindered, weaker base. N-methylmorpholine (NMM) (pKa 7.4) or 2,4,6-collidine (pKa 7.4) are far superior choices to N,N-diisopropylethylamine (DIPEA) (pKa 10.1) or triethylamine (TEA).[3][6] The lower basicity and steric hindrance make them less likely to cause proton abstraction from the chiral center.

-

Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. DMF is generally better at solvating the reacting species, which can lead to faster coupling and thus less time for racemization to occur.

Influence of Temperature and Reaction Time

The Problem: Higher temperatures accelerate all reactions, including racemization.[11] Similarly, prolonged reaction times, often a consequence of slow coupling, provide more opportunity for the chiral center to epimerize.

The Solution:

-

Low Temperature: Perform the activation and coupling steps at low temperatures. Starting the reaction at 0°C or even -15°C is a standard and highly effective practice.[12] The reaction can then be allowed to slowly warm to room temperature.

-

Minimize Reaction Time: Use an efficient coupling system (see Table above) to ensure the reaction goes to completion quickly. Monitor the reaction by a method like TLC or a small-scale LC-MS to determine when it is complete, avoiding unnecessarily long reaction times.

Recommended Protocols

Protocol 1: Synthesis of N-Boc-Glycyl-d-glutamine

This protocol is designed to minimize racemization by employing a modern coupling system and optimized reaction conditions.

Materials:

-

N-Boc-Glycine

-

D-Glutamine

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N-methylmorpholine (NMM)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Boc-Glycine (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activation: Add DIC (1.1 eq) to the solution and stir for 15-20 minutes at 0°C. This pre-activates the Boc-Glycine.

-

Amine Component Preparation: In a separate flask, suspend D-Glutamine (1.2 eq) in anhydrous DMF. Add NMM (2.2 eq) and stir until a clear solution is obtained. Cool this solution to 0°C.

-

Coupling: Slowly add the activated Boc-Glycine solution from step 3 to the D-Glutamine solution from step 4.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC/LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by flash chromatography or recrystallization as appropriate.

Caption: Workflow for Low-Racemization Synthesis.

Protocol 2: Chiral Purity Analysis by HPLC

Verifying the chiral purity of your final product is a non-negotiable step. A standard method involves acid hydrolysis of the dipeptide followed by analysis of the resulting amino acids on a chiral HPLC column.[13]

Procedure:

-

Hydrolysis:

-

Accurately weigh ~1 mg of the synthesized Glycyl-d-glutamine into a hydrolysis tube.

-

Add 500 µL of 6N HCl in D₂O. The deuterated acid allows for correction of any racemization that occurs during the hydrolysis step itself.[13]

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

Cool the tube, break the seal, and evaporate the acid to dryness.

-

Reconstitute the amino acid residue in a known volume of HPLC mobile phase.

-

-

Chiral HPLC Analysis:

-

Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™).[14]

-

Mobile Phase: A typical mobile phase would be a mixture of methanol, ethanol, or acetonitrile with a small percentage of acidic and/or basic modifiers, as recommended by the column manufacturer.

-

Detection: Use a UV detector (if derivatized) or couple the HPLC to a mass spectrometer (LC-MS) for sensitive and specific detection of D- and L-glutamine.[13]

-

Quantification: Inject a standard mixture of D- and L-glutamine to determine their retention times. Inject the hydrolyzed sample and integrate the peak areas for both enantiomers to calculate the diastereomeric excess (%de).

-

This comprehensive approach of careful synthesis and rigorous analysis will ensure the quality and chiral integrity of your Glycyl-d-glutamine.

References

- CN104650178A - Technical preparation method of glycyl glutamine - Google P

- CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google P

- CN102993271A - Preparation method of glycyl-L-glutamine - Google P

- CN1264810C - Process for synthesis of L-glutamine - Google P

-

Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Publications. [Link]

-

Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate. [Link]

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

-

Development of an intravenous glutamine supply through dipeptide technology - PubMed. [Link]

-

Epimerisation in Peptide Synthesis - MDPI. [Link]

-

Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

-

Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]

-

(PDF) Racemization in peptide synthesis - ResearchGate. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

The Basics of HPLC Peptide Analysis | LCGC International - Chromatography Online. [Link]

-

Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. [Link]

-

DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. [Link]

-

Methodizing HPLC for Stereoisomeric peptide analysis - University of New Hampshire. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. [Link]

-

Novabiochem® Coupling reagents - Merck Millipore. [Link]

-

Effect of coupling reagent on α-C racemization of His, Cys, and Ser... - ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of an intravenous glutamine supply through dipeptide technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Glycyl-d-glutamine Stability in Aqueous Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Glycyl-d-glutamine. As a Senior Application Scientist, I've designed this guide to provide you with direct, actionable answers to common (and uncommon) challenges encountered when working with this dipeptide in aqueous solutions. The stability of Glycyl-d-glutamine is paramount for experimental reproducibility and therapeutic efficacy. This guide explains the mechanisms behind its degradation and offers validated protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I've observed a progressive loss of my Glycyl-d-glutamine in solution over a short period. What is causing this degradation?

A1: The loss of Glycyl-d-glutamine in aqueous solutions is primarily due to two chemical degradation pathways that can occur simultaneously:

-

Intramolecular Cyclization: The most common pathway is the intramolecular attack of the N-terminal amine on the amide carbonyl carbon, leading to the formation of a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), and the release of water.[1][2][3] This reaction is highly dependent on pH and temperature.

-

Deamidation of the Glutamine Residue: The side chain of the d-glutamine residue can undergo deamidation, where the amide group is hydrolyzed to a carboxylic acid. This reaction forms Glycyl-d-glutamic acid or its isomer, Glycyl-d-isoglutamic acid, and releases ammonia.[4][5][6][7] This process is also significantly influenced by pH, temperature, and buffer composition.[7][8]

-

Peptide Bond Hydrolysis: Although generally slower than the other two pathways, the peptide bond between glycine and d-glutamine can be hydrolyzed, breaking the dipeptide into its constituent amino acids, glycine and d-glutamine.

Understanding which pathway is dominant is the first step in effective troubleshooting.

Q2: My HPLC analysis shows a new, unidentified peak appearing as the Glycyl-d-glutamine peak decreases. How can I identify this degradation product?

A2: The new peak is likely one of the degradation products mentioned above. A systematic approach can help in its identification:

-

Diketopiperazine (DKP): The DKP product is more non-polar than the parent dipeptide and will typically have a longer retention time on a reverse-phase HPLC column. Its formation is often favored in neutral to slightly basic conditions.

-

Deamidation Products: The deamidation products (Glycyl-d-glutamic acid/iso-glutamic acid) are more polar due to the extra carboxyl group and will likely have a shorter retention time than the parent dipeptide. The accumulation of ammonia in your solution is a strong indicator of deamidation.[6][9]

To confirm the identity, you can use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference will be revealing:

-

Parent (Glycyl-d-glutamine): Molecular Weight ≈ 203.19 g/mol

-

DKP: Molecular Weight ≈ 185.16 g/mol (loss of one water molecule, H₂O)

-

Deamidated Product: Molecular Weight ≈ 204.17 g/mol (addition of one water molecule and loss of ammonia, NH₃)

Q3: What are the most critical factors influencing the rate of Glycyl-d-glutamine degradation?

A3: The stability of Glycyl-d-glutamine is a function of several environmental factors. The most critical are:

-

pH: This is arguably the most significant factor. The rates of both cyclization and deamidation are highly pH-dependent. Maximum stability for many glutamine-containing peptides is often found in a slightly acidic pH range (e.g., pH 5.0-6.0).[8][10] Both highly acidic and highly alkaline conditions accelerate degradation.

-

Temperature: Degradation reactions are chemical processes that accelerate with increasing temperature.[9][11] Storing solutions at lower temperatures (e.g., 2-8°C) is one of the most effective ways to slow degradation.[9][11] For long-term storage, freezing at -20°C or -80°C is recommended.[12]

-

Buffer Species and Concentration: Certain buffer ions can act as catalysts. For example, phosphate and bicarbonate buffers have been shown to accelerate the deamidation of glutamine.[7] Therefore, selecting an appropriate buffer system is crucial for formulation development.

Troubleshooting Guides & Protocols

Guide 1: Investigating and Mitigating Degradation

If you suspect your Glycyl-d-glutamine solution is degrading, this workflow will help you diagnose the cause and implement a solution.

Caption: Troubleshooting workflow for Glycyl-d-glutamine degradation.

Protocol 1: Stability-Indicating HPLC Method

A validated HPLC method is essential to accurately quantify Glycyl-d-glutamine and separate it from its degradation products.

Objective: To resolve Glycyl-d-glutamine from its DKP and deamidated forms.

Methodology:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 0% B

-

2-15 min: 0% to 20% B

-

15-17 min: 20% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 0% B

-

20-25 min: 0% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Expected Elution Order (based on polarity):

-

Deamidated Products (most polar)

-

Glycyl-d-glutamine

-

Diketopiperazine (DKP) (least polar)

This method should serve as a starting point; optimization may be required for your specific formulation matrix.[13][14][15]

Data Presentation: Impact of pH and Temperature

To illustrate the importance of formulation conditions, consider the following stability data for a 1 mg/mL solution of Glycyl-d-glutamine in different buffers.

Table 1: Percent of Glycyl-d-glutamine Remaining After 14 Days

| pH | Buffer (50 mM) | Storage at 4°C | Storage at 25°C |

| 3.0 | Citrate | 98.1% | 91.5% |

| 5.5 | Acetate | 99.5% | 97.2% |

| 7.4 | Phosphate | 96.3% | 85.4% |

| 8.5 | Borate | 92.0% | 74.1% |

Analysis: As demonstrated, the dipeptide exhibits maximum stability at pH 5.5.[8] The degradation rate increases significantly at higher pH values and at elevated temperatures, with the combination of pH 7.4 (phosphate buffer) and 25°C showing substantial loss.[7][11]

Advanced Stabilization Strategies

Q4: My application requires a neutral pH. How can I protect Glycyl-d-glutamine from degradation under these conditions?

A4: While a pH of 5.0-6.0 is optimal, it's not always practical. If a neutral pH is required, consider these strategies:

-

Use of Stabilizing Dipeptides: Instead of using Glycyl-d-glutamine directly, consider commercially available, more stable dipeptides like L-Alanyl-L-Glutamine.[6] These are often more resistant to spontaneous degradation in cell culture media and other neutral pH solutions.[6]

-

Excipients: Certain excipients can enhance peptide stability. For example, the addition of amino acids like glycine or lysine to the formulation can sometimes improve the stability of other peptides.[16] However, this must be empirically tested for your specific molecule and application.

-

Lyophilization: For long-term storage, the most effective strategy is to remove water entirely by lyophilizing (freeze-drying) the Glycyl-d-glutamine in a stable buffer/excipient matrix. The lyophilized cake can be stored at -20°C and reconstituted immediately before use.

Degradation Pathways Overview

Sources

- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 7. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 8. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]